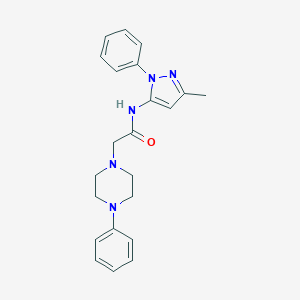![molecular formula C25H19ClN4S B292829 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B292829.png)
4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione is a chemical compound that has been studied extensively for its potential use in the field of medicine. This compound is known for its ability to interact with various biological systems, making it a promising candidate for the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione is not fully understood, but it is believed to interact with various biological systems, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain receptors, such as the NMDA receptor, which is involved in the regulation of neuronal activity.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione are diverse and complex. It has been shown to have antioxidant and anti-inflammatory effects, which could make it useful for the treatment of diseases associated with oxidative stress and inflammation. It has also been shown to have neuroprotective effects, which could make it useful for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione in lab experiments include its ability to interact with various biological systems, making it a versatile tool for studying the mechanisms of disease and the effects of potential therapeutic agents. However, its complex and diverse effects can also make it difficult to interpret the results of experiments, and its potential toxicity and side effects must be carefully considered.
Zukünftige Richtungen
There are many potential future directions for research on 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione. One area of interest is the development of new drugs and therapies based on the compound's interactions with various biological systems. Another area of interest is the study of the compound's effects on specific diseases and disorders, such as cancer and neurological disorders. Additionally, research on the compound's mechanisms of action and potential toxicity could lead to a better understanding of its potential uses and limitations.
Synthesemethoden
The synthesis of 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione involves several steps, including the condensation of 4-chloroacetophenone and phenylhydrazine to form 4-(4-chlorophenyl)-1-phenyl-1H-pyrazole. This intermediate is then reacted with ethyl cyanoacetate to form 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2(1H)-pyridinone. Finally, the cyano group is reduced to a thione group to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The compound 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-phenyl-3,4-dihydro-2(1H)-pyrimidinethione has been studied extensively for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent for diseases associated with oxidative stress and inflammation.
Eigenschaften
Molekularformel |
C25H19ClN4S |
|---|---|
Molekulargewicht |
443 g/mol |
IUPAC-Name |
4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-phenyl-3,4-dihydro-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C25H19ClN4S/c26-19-13-11-18(12-14-19)24-21(16-30(29-24)20-9-5-2-6-10-20)23-15-22(27-25(31)28-23)17-7-3-1-4-8-17/h1-16,23H,(H2,27,28,31) |
InChI-Schlüssel |
MYSWBDNANZEIID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(NC(=S)N2)C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 8-amino-7-(2-furyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinoline-9-carboxylate](/img/structure/B292748.png)
![2-ethoxy-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B292749.png)
![1-{2-oxo-2-[3-(2-thienyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethyl}piperidinium](/img/structure/B292750.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292751.png)
![3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
![7-Ethoxy-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B292754.png)
![3-benzyl-7-ethoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292756.png)
![13-(furan-2-yl)-11-(4-methylphenyl)-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B292758.png)
![7,9-dimethyl-4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B292760.png)
![ethyl 1-phenyl-5-[({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292761.png)
![ethyl 1-phenyl-5-[({[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B292762.png)

![12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
![2-[(4-fluorobenzyl)sulfanyl]-3,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B292769.png)